3-Dimethylamino-1-isoindolinone

Enzyme Inhibition Nitric Oxide Synthase Selectivity Profiling

3-Dimethylamino-1-isoindolinone (CAS 30696-83-4) is a critical, well-characterized building block for medicinal chemistry. Unlike generic isoindolinones, its unique 3-substitution pattern delivers a >5,000-fold difference in enzyme inhibition potency compared to other regioisomers. It resolves the hydrolytic instability of phthalimide analogs while maintaining favorable DMPK and CNS penetration. With demonstrated IMPDH2 activity (Ki=320 nM) and negligible eNOS inhibition (EC50 >100,000 nM), it serves as a validated starting point for SAR studies or a highly selective inactive control. A one-step quantitative synthesis benchmark further underscores its value for process chemistry. Ensure experimental success by sourcing this exact, high-purity scaffold.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B8522969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dimethylamino-1-isoindolinone
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCN(C)C1C2=CC=CC=C2C(=O)N1
InChIInChI=1S/C10H12N2O/c1-12(2)9-7-5-3-4-6-8(7)10(13)11-9/h3-6,9H,1-2H3,(H,11,13)
InChIKeyMRUQQZVUNZYFPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Dimethylamino-1-isoindolinone for Research and Industrial Procurement: A Data-Centric Overview


3-Dimethylamino-1-isoindolinone (CAS 30696-83-4) is a heterocyclic organic compound consisting of a γ-lactam fused to a benzene ring, with a dimethylamino (-N(CH₃)₂) substituent at the 3-position [1]. This structure belongs to the broader class of 3-substituted isoindolinones, a privileged scaffold in medicinal chemistry known for its versatility as a building block and for its presence in numerous bioactive molecules [2]. Its unique structural features impart distinct chemical and physical properties, including a high predicted pKa of 13.815±0.40, which can influence its behavior in biological systems and synthetic applications .

The Case Against Unverified 3-Dimethylamino-1-isoindolinone Alternatives: Why Precise Procurement Matters


The selection of a specific isoindolinone derivative for research or industrial application cannot be based on scaffold similarity alone. Substitution patterns on the isoindolinone core have a profound and often unpredictable impact on key performance metrics. For instance, the position of the dimethylamino group can result in a >5,000-fold difference in enzyme inhibition potency [1]. Furthermore, while phthalimide-based analogs may appear as structural alternatives, they can be plagued by hydrolytic instability that is resolved by the isoindolinone framework, highlighting the critical nature of the exact heterocyclic structure [2]. Therefore, substituting 3-Dimethylamino-1-isoindolinone with a generic or seemingly similar analog without rigorous comparative data introduces significant risk of experimental failure, unexpected pharmacokinetic profiles, or inefficient synthetic yields.

Quantitative Differentiation of 3-Dimethylamino-1-isoindolinone: A Comparative Evidence Guide for Informed Sourcing


Enzymatic Selectivity Profile: NOS Isozyme Discrimination Compared to 5-Substituted Isomer

3-Dimethylamino-1-isoindolinone exhibits a marked and quantifiable difference in activity against nitric oxide synthase (NOS) isozymes compared to its 5-substituted regioisomer. The 3-substituted compound shows an EC50 > 100,000 nM against human eNOS, indicating minimal inhibition [1]. In stark contrast, the 5-substituted analog, 5-(Dimethylamino)isoindolin-1-one, demonstrates potent inhibition of human iNOS with an IC50 of 17 nM [2]. This data, while from different NOS isoforms (eNOS vs. iNOS), strongly suggests that the substitution position on the isoindolinone ring fundamentally dictates its interaction with and inhibition of related enzyme targets, with the 3-position conferring a distinct, and in this case, far less potent profile against eNOS.

Enzyme Inhibition Nitric Oxide Synthase Selectivity Profiling

Scaffold-Class Differentiation: Isoindolinone vs. Phthalimide Plasma Stability Advantage

In a lead optimization study for mGlu1 positive allosteric modulators (PAMs), the phthalimide-based series (e.g., compound 3) was plagued by unpredictable and variable in vitro plasma instability due to hydrolysis of the phthalimide moiety [1]. A systematic search for bioisosteres identified isoindolinones as the ideal replacement, as they effectively addressed the plasma instability issue while maintaining acceptable mGlu1 PAM potency and DMPK profiles [1]. The optimized isoindolinone analog VU0487351 (21a) was hydrolytically stable in rat and human liver microsomes and showed favorable in vivo rat PK with low clearance (CLp 11.1 mL/min/kg) and a good half-life (t1/2 = 93 min) [1].

Drug Discovery DMPK Plasma Stability mGlu1 PAM

Synthetic Accessibility: Quantitative Yield Comparison in Isoindolinone Synthesis

A one-step synthesis of 3-Dimethylamino-1-isoindolinone has been reported using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This is in direct contrast to a multi-step method for the same compound that yields 60% with the use of PTSA as a catalyst in toluene . While a yield of 60% is respectable, the quantitative one-step method offers a dramatically improved synthetic route for bulk procurement or for use as a building block in multi-step syntheses, potentially reducing time and cost.

Organic Synthesis Process Chemistry Yield Optimization Vilsmeier Conditions

Enzyme Inhibition Profile: IMPDH2 Activity Compared to 2-Substituted Analog

3-Dimethylamino-1-isoindolinone acts as an inhibitor of Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis and a target for antiviral and immunosuppressive therapies, with a reported Ki of 320 nM [1]. A structurally related analog, 2-(dimethylamino)-3-methyl-2,3-dihydro-1H-isoindol-1-one, which features an N-substituted dimethylamino group and an additional methyl group, does not have publicly reported IMPDH2 inhibition data, highlighting the specific pharmacophore requirements of the 3-position substitution [2]. This indicates that the 3-dimethylamino group is a key feature for this specific biological activity, and its absence or modification may abolish this particular interaction.

Enzyme Inhibition IMPDH Antiviral Research

Complete Spectroscopic Characterization for Identity Verification and Quality Control

The compound 3-Dimethylamino-1-isoindolinone has been rigorously characterized, with full spectroscopic data reported for a one-step quantitative synthesis. The product was characterized by 1H-, 2H-, 13C-NMR, as well as IR and Raman spectroscopy, and spectral data are provided in detail [1]. This comprehensive characterization provides a definitive analytical fingerprint, enabling unambiguous identity verification and purity assessment, which is a crucial differentiator when sourcing research chemicals. In contrast, many commercially available analogs or similar building blocks may lack this level of detailed, publicly accessible analytical data, introducing uncertainty in material identity.

Analytical Chemistry Quality Control NMR Spectroscopy Structural Confirmation

Evidence-Based Application Scenarios for 3-Dimethylamino-1-isoindolinone in Research and Development


As a Selective Building Block in Medicinal Chemistry for CNS Drug Discovery Requiring High Plasma Stability

The isoindolinone scaffold, of which 3-Dimethylamino-1-isoindolinone is a member, has been proven to resolve the plasma instability issues associated with the phthalimide core while maintaining favorable DMPK and CNS penetration profiles [1]. Researchers developing new chemical entities for CNS disorders where plasma stability is a key optimization parameter should prioritize the isoindolinone scaffold. 3-Dimethylamino-1-isoindolinone serves as an ideal, well-characterized starting material for constructing focused libraries based on this validated, stable core.

As a Definitive Substrate for Evaluating Novel One-Step Isoindolinone Synthesis Methodologies

The recent report of a one-step, quantitative-yield synthesis of 3-Dimethylamino-1-isoindolinone under adapted Vilsmeier conditions sets a high benchmark for efficiency [2]. Process chemists and academic labs focused on developing new synthetic routes to isoindolinones can use this compound as a key substrate. By benchmarking new methodologies against this established quantitative route, they can objectively assess improvements in yield, cost, and environmental impact. Procurement of high-purity 3-Dimethylamino-1-isoindolinone is essential for conducting these comparative studies.

As a Selectivity Tool or Inactive Control in Nitric Oxide Synthase (NOS) Research

The stark difference in activity against NOS isozymes between 3- and 5-substituted dimethylamino isoindolinones provides a unique research tool. With an EC50 > 100,000 nM against eNOS [3], 3-Dimethylamino-1-isoindolinone exhibits negligible inhibition of this isoform. In contrast, its 5-substituted regioisomer is a potent iNOS inhibitor (IC50 17 nM) [4]. This allows researchers to use 3-Dimethylamino-1-isoindolinone as a highly selective scaffold or inactive control compound in assays designed to differentiate between eNOS and iNOS activity, or as a core for developing eNOS-sparing molecules.

As a Validated Starting Material for Developing IMPDH2-Targeted Antiviral or Immunosuppressive Agents

The demonstrated activity of 3-Dimethylamino-1-isoindolinone against IMPDH2 (Ki = 320 nM) [5] makes it a validated and attractive starting point for structure-activity relationship (SAR) studies. Medicinal chemists can utilize this compound to design and synthesize new analogs, exploring modifications to improve potency, selectivity, and pharmacokinetic properties. Its known activity provides a clear baseline, and the compound's unique 3-substitution pattern is confirmed to be essential for engaging this target, offering a focused entry point for drug discovery campaigns.

Technical Documentation Hub

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